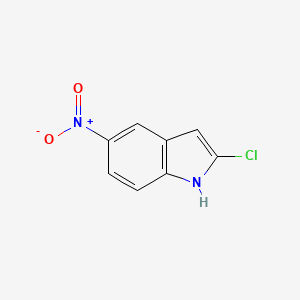![molecular formula C11H8N2S B11901006 3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
3-Methylisothiazolo[5,4-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisothiazolo[5,4-b]quinoline is a heterocyclic compound that features a quinoline core fused with an isothiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazolo[5,4-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as transition metals or acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylisothiazolo[5,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or isothiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-Methylisothiazolo[5,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-Methylisothiazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer activity, the compound may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different ring fusion, also used in drug development.
Benzothiazole: Another heterocyclic compound with a sulfur atom, known for its biological activity.
Uniqueness: 3-Methylisothiazolo[5,4-b]quinoline stands out due to its fused isothiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C11H8N2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-methyl-[1,2]thiazolo[5,4-b]quinoline |
InChI |
InChI=1S/C11H8N2S/c1-7-9-6-8-4-2-3-5-10(8)12-11(9)14-13-7/h2-6H,1H3 |
Clave InChI |
YOIXYMXNVBQQBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC2=NC3=CC=CC=C3C=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



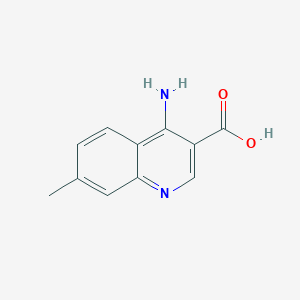
![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)


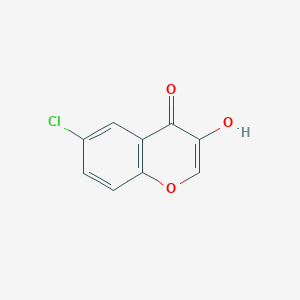
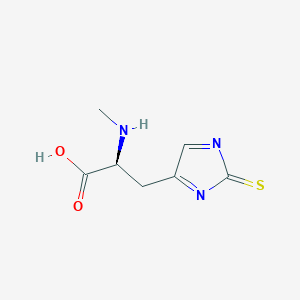

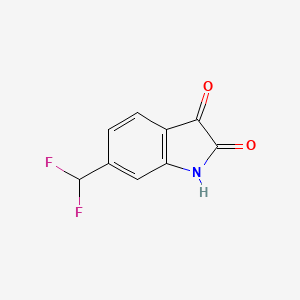
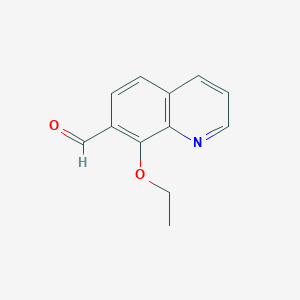


![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
